

Spectroscopic Profile of 2-Hydroxy-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-4-methylpyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-4-methylpyridine** (CAS No: 13466-41-6), also known as 4-Methyl-2(1H)-pyridinone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Hydroxy-4-methylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data^[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.22	d	6.5	H-6
6.30	s	-	H-3
6.05	d	6.5	H-5
2.17	s	-	-CH ₃
13.17	br s	-	-OH

Solvent and frequency were not specified in the source.

¹³C NMR (Carbon-13 NMR) Data

Explicit experimental ¹³C NMR data for **2-Hydroxy-4-methylpyridine** was not readily available in the public databases searched. For structurally similar pyridine derivatives, the pyridinone carbonyl carbon typically appears in the range of 160-170 ppm, while aromatic carbons resonate between 100-150 ppm and the methyl carbon around 15-25 ppm.

Infrared (IR) Spectroscopy

A comprehensive, peer-reviewed IR peak table for **2-Hydroxy-4-methylpyridine** is not available in the public domain. However, based on the functional groups present, the following characteristic absorption bands can be anticipated:

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3200-2800	O-H Stretch	Hydroxyl group (intramolecular H-bonding)
3100-3000	C-H Stretch	Aromatic C-H
2980-2850	C-H Stretch	Methyl group C-H
~1650	C=O Stretch	Pyridinone carbonyl
1600-1450	C=C Stretch	Aromatic ring
~1250	C-O Stretch	Hydroxyl group

Mass Spectrometry (MS)

Detailed, experimentally verified mass spectrometry fragmentation data for **2-Hydroxy-4-methylpyridine** is not publicly available. The molecular weight of **2-Hydroxy-4-methylpyridine** is 109.13 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 109. Common fragmentation patterns could involve the loss of CO (m/z = 81) or the methyl group (m/z = 94).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of **2-Hydroxy-4-methylpyridine**.

Materials & Equipment:

- **2-Hydroxy-4-methylpyridine** sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- 5 mm NMR tubes

- NMR Spectrometer (e.g., 300 MHz or higher)
- Pipettes and vials
- Glass wool

Procedure:

- Sample Preparation:
 - Accurately weigh the **2-Hydroxy-4-methylpyridine** sample and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width and acquisition time.
 - Apply a standard 90° pulse sequence.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Switch the probe to the carbon frequency.
- Use a proton-decoupled pulse sequence to simplify the spectrum.
- A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
 - Integrate the peaks in the ^1H spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-Hydroxy-4-methylpyridine** by measuring the absorption of infrared radiation.

Materials & Equipment:

- **2-Hydroxy-4-methylpyridine** sample
- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and free of any residues.

- Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of the solid **2-Hydroxy-4-methylpyridine** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Hydroxy-4-methylpyridine**.

Materials & Equipment:

- **2-Hydroxy-4-methylpyridine** sample
- High-purity volatile solvent (e.g., Dichloromethane or Methanol)
- Autosampler vial with cap
- Gas Chromatograph-Mass Spectrometer (GC-MS) system

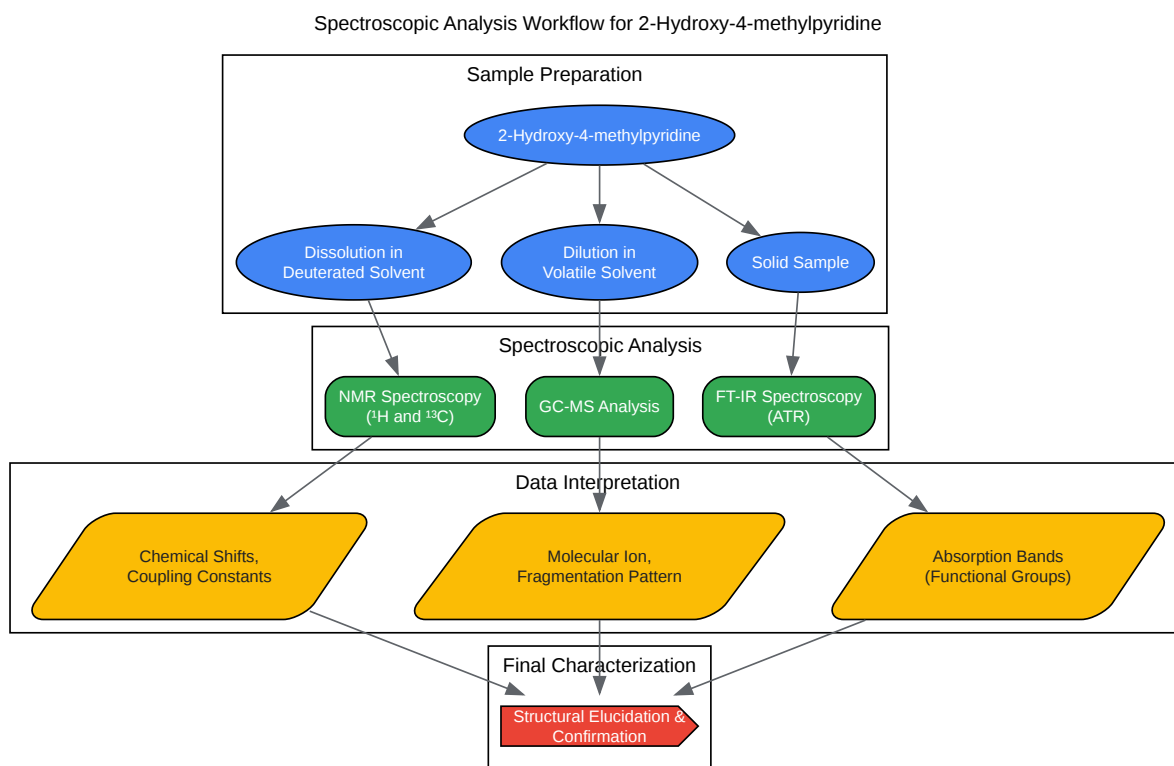
Procedure:

- Sample Preparation:

- Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg) of **2-Hydroxy-4-methylpyridine** in a volatile organic solvent (e.g., 1 mL of dichloromethane) in a clean vial.
- Instrument Setup:
 - Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
 - Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
 - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).
- Sample Injection:
 - Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
- Data Processing:
 - Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **2-Hydroxy-4-methylpyridine**.
 - Extract the mass spectrum for that specific peak.
 - Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways to support the structure.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like **2-Hydroxy-4-methylpyridine**.



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Caption: Logical workflow for the spectroscopic analysis of **2-Hydroxy-4-methylpyridine**.

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References

- 1. 2-Hydroxy-4-methylpyridine(13466-41-6) ¹H NMR spectrum [chemicalbook.com]
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